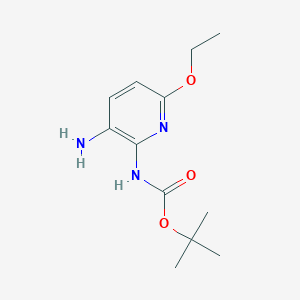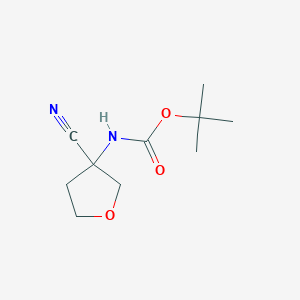![molecular formula C11H21Cl2N3O2 B1382813 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride CAS No. 1803586-67-5](/img/structure/B1382813.png)
1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride
Vue d'ensemble
Description
“1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1803586-67-5 . It has a molecular weight of 298.21 .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” is represented by the formula C11H21Cl2N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride” include a molecular weight of 298.21 . More detailed properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Antiarrhythmic and Antihypertensive Effects 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been studied for their electrocardiographic, antiarrhythmic, and antihypertensive activity. Notably, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities. This suggests that the antiarrhythmic and hypotensive effects may be related to their alpha-adrenolytic properties, depending on the presence of specific moieties in the compound (Malawska et al., 2002).
Inhibition of Protein Kinases Certain derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines are found to be selective inhibitors of protein kinase B. These compounds show potential in the treatment of conditions like inflammation and pain, with osteoarthritis and neuropathic pain among the preferred indications (Norman, 2012).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment The inhibition of Dipeptidyl peptidase IV (DPP-IV) is a promising approach for treating type 2 diabetes. Studies of a new DPP-IV inhibitor class, N-substituted-glycyl-2-cyanopyrrolidines, show significant antihyperglycemic activity and the potential for once-a-day administration (Villhauer et al., 2003).
Fragment Elaboration in Drug Discovery Fragment-based screening identified a specific scaffold as a protein kinase B inhibitor. Fragment elaboration, guided by iterative crystallography of inhibitor-PKA-PKB chimera complexes, was used to improve potency and selectivity, resulting in the identification of nanomolar inhibitors with antiproliferative activity (Caldwell et al., 2008).
Propriétés
IUPAC Name |
1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBLKGPBIDZBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)









